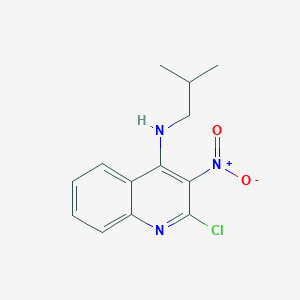

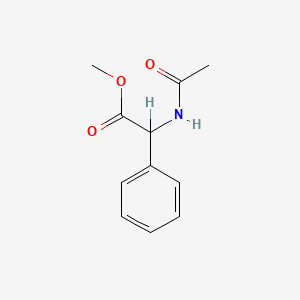

5-(chloromethyl)-4-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-methyl-1H-imidazole is an organic compound with a molecular formula of C4H6ClN3. It is an important intermediate in the synthesis of a range of pharmaceuticals, agrochemicals, and other fine chemicals. 5-(Chloromethyl)-4-methyl-1H-imidazole has been studied extensively in the past decades and has been found to have multiple applications in the fields of medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Biotin Synthesis

One significant application of 5-(chloromethyl)-4-methyl-1H-imidazole is in the synthesis of biotin, an essential vitamin. The regioselective chlorination of related imidazole derivatives has been developed as a new synthesis pathway for biotin. This process involves the chlorination of a methyl group in ethyl esters of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, leading to key intermediates in biotin synthesis. The result is the formation of tetrahydrobiotin esters, crucial for biotin production (Zav'yalov et al., 2006) (Zav’yalov et al., 2006).

Halogen Bonding in Crystal Structures

5-(Chloromethyl)-4-methyl-1H-imidazole derivatives have been studied for their unique halogen bonding patterns in crystal structures. This includes investigations into different modes of halogen bonding, contributing to the understanding of molecular interactions and crystal packing. Such studies can inform the design of new materials and compounds with tailored properties (Kubicki & Wagner, 2007).

Synthesis of Advanced Materials

The compound's derivatives have been explored for the synthesis of advanced materials, including the development of new phosphorus-containing imidazoles. These compounds have potential applications in materials science due to their unique chemical properties and reactivity. The synthesis of 4-phosphorylated 1,2-disubstituted imidazoles highlights the compound's role in producing materials with potential electronic and photonic applications (Huryeva et al., 2010).

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of 1,5-disubstituted-4-chloro-1H-imidazole derivatives. This investigation into their biological activity underscores the compound's role in medicinal chemistry, providing a foundation for the development of new therapeutic agents. The synthesis and screening of these derivatives expand the understanding of imidazole-based compounds in pharmacology (Sonawane & Magdum, 2015).

properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZXPRHPPCTRHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-4-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)